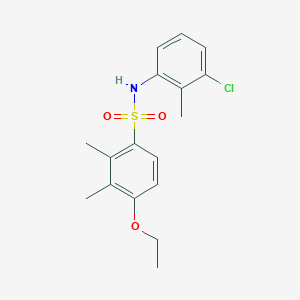

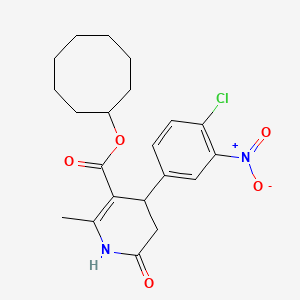

![molecular formula C22H26N4O3 B4620116 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides, including compounds structurally related to N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide, has been explored through the preparation of series showing significant activity in various biological assays. For instance, Kato et al. (1992) discussed the synthesis of benzamide derivatives with potent gastrokinetic activity, highlighting the importance of specific substituents at N-4 for achieving desired biological effects (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Molecular Structure Analysis

The molecular structure and crystallography of related benzamide compounds have been detailed, providing insights into the conformation and stability of such molecules. Yusof and Yamin (2005) described the crystal structure of a related p-anisoylthiourea salt, emphasizing the role of hydrogen bonds in stabilizing the molecular configuration (Yusof & Yamin, 2005).

Chemical Reactions and Properties

Research by Kalo et al. (1995) into the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and its analogues sheds light on the essential nature of the amide bond for activity, indicating the importance of molecular orientation and the presence of specific functional groups for biological efficacy (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their solubility, melting points, and crystalline structure, have been analyzed to understand their behavior under different conditions. Yeong et al. (2018) focused on the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the role of hydrogen bonding in the crystal packing (Yeong, Chia, Quah, Tan, 2018).

Applications De Recherche Scientifique

Chemical Analysis Techniques

The compound has been analyzed within pharmaceutical preparations, like the Afobazol medicinal preparation, using electrophoretic and gas-chromatographic methods. These techniques allow for the determination of the active component and its potential impurities, demonstrating the compound's relevance in pharmaceutical quality control and chemical analysis. Procedures developed for its analysis by capillary zone electrophoresis and ligand-exchange capillary electrophoresis confirmed the reliability of these methods, supported by gas chromatography with a mass-selective detector (Burykin, Andreev, & Varnavskaya, 2014).

Synthesis of Novel Compounds for Medical Application

Research into the synthesis of novel compounds derived from N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide has shown potential in creating anti-inflammatory and analgesic agents. This includes the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have been evaluated as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advancements in Polymer Science

The compound has contributed to advancements in polymer science through the synthesis of novel aromatic polyimides. By creating new diamines and polymerizing them with various dianhydrides, researchers have developed polymers with significant solubility in organic solvents and high thermal stability, contributing to the fields of materials science and engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Gastroprokinetic Activity Research

Significant research has been conducted into the gastroprokinetic activities of compounds related to N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide. Studies have explored how modifications to the molecule affect its efficacy as a gastroprokinetic agent, revealing the importance of the amide bond and the positioning of the morpholine ring for potent activity. This research aids in the development of more effective treatments for gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Propriétés

IUPAC Name |

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-3-26-20-9-6-17(23-22(27)16-4-7-18(28-2)8-5-16)14-19(20)24-21(26)15-25-10-12-29-13-11-25/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPMVWRWMVTOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)

![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)